Home > Products > Screening Compounds P17551 > Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) - 34269-03-9

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)

Catalog Number: EVT-3266977
CAS Number: 34269-03-9
Molecular Formula: C33H57InO6
Molecular Weight: 664.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tris(dipivaloylmethanato)lutetium(III)

    Compound Description: Tris(dipivaloylmethanato)lutetium(III), also known as Lu(dpm)3, is a metal complex containing lutetium (Lu) coordinated to three dipivaloylmethanato (dpm) ligands. []

    Relevance: Tris(dipivaloylmethanato)lutetium(III) is structurally analogous to Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III). Both compounds feature a central metal atom (Lu in the former, In in the latter) coordinated to three diketonate ligands. The difference lies in the specific metal ion and the presence of methyl substituents on the heptanedionato backbone in Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III). This structural similarity makes Tris(dipivaloylmethanato)lutetium(III) relevant for comparative analysis, particularly regarding coordination geometry and potential applications. []

Indium Tin Oxide (ITO)

    Compound Description: Indium tin oxide (ITO) is a ternary compound composed of indium (In), tin (Sn), and oxygen (O). It's known for its electrical conductivity and optical transparency, leading to widespread use in transparent conductive films for touchscreens, displays, and solar cells. []

    Relevance: While not structurally identical to Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), Indium tin oxide (ITO) shares a key element: Indium (In). Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) can be utilized as a precursor for the deposition of Indium oxide (In2O3) thin films. [] [] These In2O3 films, often doped with elements like tin (Sn) to enhance conductivity, serve as the basis for ITO. This connection highlights the potential of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) as a starting material in the fabrication of technologically important ITO-based devices. []

Mg- and Sn-doped In2O3

    Compound Description: Mg- and Sn-doped In2O3 represents a class of materials where indium oxide (In2O3) is intentionally modified by adding magnesium (Mg) and tin (Sn) atoms into its crystal structure. This doping aims to improve the electrical conductivity and optical properties of In2O3, making it even more suitable for applications like transparent conductive films. []

    Relevance: Mg- and Sn-doped In2O3 is directly related to Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) due to its use as a precursor in the fabrication of these doped In2O3 thin films. [] Specifically, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) can be used alongside metal-organic precursors containing magnesium and tin to deposit Mg- and Sn-doped In2O3 films using techniques like metal-organic chemical vapor deposition (MOCVD). This connection underscores the role of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) in tailoring the properties of In2O3-based materials for enhanced performance in optoelectronic devices. []

Classification

This compound belongs to the category of organometallic compounds, specifically metal β-diketonates. These compounds are known for their ability to form stable complexes with various metals and are often used as precursors in chemical vapor deposition processes.

Synthesis Analysis

The synthesis of tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) typically involves the reaction of indium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The general procedure includes:

  1. Reaction Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  2. Solvent Choice: Common solvents include toluene or hexane.
  3. Temperature Control: The reaction temperature is maintained to optimize yield and purity.
  4. Purification: The product is purified through recrystallization from suitable solvents.

Industrial production may utilize automated systems and continuous flow reactors to enhance efficiency and scalability while maintaining strict control over reaction conditions .

Molecular Structure Analysis
  • Coordination Geometry: The indium ion typically exhibits a distorted octahedral geometry due to the steric bulk of the ligands.
  • Ligand Arrangement: The bulky 2,2,6,6-tetramethyl-3,5-heptanedione ligands create a protective environment around the indium center.
  • Bonding: The bonding involves chelation between the indium atom and the oxygen atoms of the diketonate ligands.

The electronic properties derived from this structure make it particularly suitable for applications in thin film deposition technologies .

Chemical Reactions Analysis

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form indium oxides when exposed to oxygen or ozone in catalytic conditions.
  2. Reduction: It can be reduced to lower oxidation states using reducing agents such as hydrogen gas or lithium aluminum hydride.
  3. Substitution Reactions: Ligand exchange reactions may occur where β-diketonate ligands are replaced by other ligands like phosphines or amines.

These reactions are influenced by factors such as temperature and solvent choice .

Mechanism of Action

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) primarily acts as a precursor in chemical vapor deposition processes.

Mode of Action

In chemical vapor deposition (CVD), tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) is vaporized and transported to a substrate where it decomposes or reacts to form solid deposits. Key factors affecting its action include:

  • Volatility: The compound's volatility determines its deposition rate.
  • Temperature: Higher temperatures enhance vaporization but may also affect film quality.

Result of Action

The primary result is the formation of thin films on substrates that exhibit desirable electronic properties for semiconductor applications .

Physical and Chemical Properties Analysis

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) exhibits several notable physical and chemical properties:

  • Appearance: White to off-white powder.
  • Melting Point: Approximately 167°C.
  • Purity: Typically >98.5% as determined by elemental analysis.
  • Elemental Composition:
    • Carbon (C): 58.8 - 61.1%
    • Hydrogen (H): 8.5 - 8.9%

These properties contribute to its stability and effectiveness in various applications .

Applications

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) has several important scientific applications:

  1. Chemical Vapor Deposition: It serves as a precursor for indium-containing thin films used in semiconductor devices.
  2. Optoelectronics: Its unique electronic properties make it suitable for applications in optoelectronic devices such as light-emitting diodes (LEDs).
  3. Solar Cells: Used in the fabrication of high-performance solar cell materials like copper indium gallium selenide (CIGS).
  4. Nanotechnology: Its ability to form thin films at nanoscale dimensions opens avenues in nanofabrication techniques.

Properties

CAS Number

34269-03-9

Product Name

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)

IUPAC Name

(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one

Molecular Formula

C33H57InO6

Molecular Weight

664.6 g/mol

InChI

InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;

InChI Key

YVKGYGRXJLEUTO-LWTKGLMZSA-K

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O[In](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.